molecular formula C12H8F2N2O B2431756 N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide CAS No. 1808444-32-7

N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B2431756
CAS No.: 1808444-32-7
M. Wt: 234.206
InChI Key: VXZVQAXXALXEDS-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with cyanomethyl, difluoro, and prop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 3,4-difluorobenzoyl chloride with N-(prop-2-yn-1-yl)amine to form the corresponding amide. This intermediate is then reacted with cyanomethylating agents under controlled conditions to introduce the cyanomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl and prop-2-yn-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or alkynes.

Scientific Research Applications

N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group and have similar synthetic routes.

    3,4-difluorobenzamides: Compounds with the difluorobenzamide core structure.

    Cyanomethyl-substituted benzamides: Compounds with the cyanomethyl group attached to the benzamide core.

Uniqueness

N-(cyanomethyl)-3,4-difluoro-N-(prop-2-yn-1-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both cyanomethyl and difluoro groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(cyanomethyl)-3,4-difluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c1-2-6-16(7-5-15)12(17)9-3-4-10(13)11(14)8-9/h1,3-4,8H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZVQAXXALXEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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